magnesium;1,3,5-trimethoxybenzene-6-ide;bromide

Description

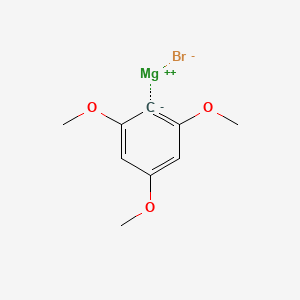

Magnesium;1,3,5-trimethoxybenzene-6-ide;bromide is an organomagnesium bromide complex featuring a deprotonated 1,3,5-trimethoxybenzene ligand. The compound likely adopts a structure where the magnesium center is coordinated by the aromatic ring (via the 6-ide position) and bromide ions. The methoxy (-OCH₃) substituents on the benzene ring are electron-donating, which may stabilize the ligand and influence the reactivity of the magnesium center.

Key properties of magnesium bromide (MgBr₂) itself include a melting point of 711°C, density of 3.72 g/cm³, and solubility in polar solvents like water and ethers . The hexahydrate form (MgBr₂·6H₂O) is commercially significant, with a density of 2 g/mL and applications in pharmaceuticals and chemical synthesis . For the title compound, the aromatic ligand likely enhances solubility in organic solvents and modifies its Lewis acidity compared to pure MgBr₂.

Properties

IUPAC Name |

magnesium;1,3,5-trimethoxybenzene-6-ide;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11O3.BrH.Mg/c1-10-7-4-8(11-2)6-9(5-7)12-3;;/h4-5H,1-3H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAZLFVPYOHUNAU-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=[C-]C(=C1)OC)OC.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrMgO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of 1,3,5-trimethoxybenzene

The initial step involves selective bromination to prepare brominated intermediates, which are precursors for metallation.

Direct Bromination Using Bromine : A well-documented method involves reacting 1,3,5-trimethoxybenzene with neat bromine under controlled conditions. For example, 1,3,5-trimethoxybenzene (500 mg, 2.97 mmol) is cautiously added to bromine (1.07 mL, 20.8 mmol) in a sealed vial with vigorous stirring behind a blast shield. The reaction proceeds over 2 hours to form 1,3,5-tribromo-2,4,6-trimethoxybenzene with yields up to 97% crude, followed by recrystallization to yield 21% pure product as white needles.

Catalytic Bromination : Bromination can also be catalyzed by hydrogen bromide in acetic acid media, with paraformaldehyde as a co-reactant, yielding bromomethyl derivatives under pressure at 70 °C for 3 hours, followed by extraction and purification.

Halogenation Using Trichloroisocyanuric Acid : For chlorinated analogs, trichloroisocyanuric acid in ethyl acetate at 0 °C has been used, which informs similar approaches for bromination with appropriate reagents.

Metallation to Form Magnesium;1,3,5-trimethoxybenzene-6-ide;bromide

Use of Magnesium Iodide Additive : Recent mechanistic studies highlight the crucial role of magnesium iodide as an additive in facilitating the formation of the magnesium organometallic species. For example, under irradiation (320–400 nm) and CO atmosphere at 80 °C for 24 hours, magnesium iodide (11 mol%) enhances the reaction yield and drives the formation of the magnesium complex.

Grignard-type Formation : The metallation typically involves treating the brominated 1,3,5-trimethoxybenzene with magnesium metal or magnesium halides under inert atmosphere to form the magnesium organometallic intermediate. This is often performed in anhydrous solvents such as tetrahydrofuran (THF) at controlled temperatures.

Purification and Isolation

- The crude organomagnesium compound is usually isolated by filtration to remove unreacted magnesium and byproducts.

- Drying agents such as anhydrous magnesium sulfate or sodium sulfate are used to remove residual moisture.

- Chromatographic techniques (e.g., flash chromatography with silica gel and solvent mixtures like dichloromethane/hexane) are employed to purify the compound to analytical grade.

Comparative Data Table of Preparation Methods

Comprehensive Research Findings

Mechanistic Insights : The use of magnesium iodide as an additive significantly improves the formation of the magnesium organometallic species by stabilizing intermediates and facilitating electron transfer processes under photochemical conditions.

Yield Optimization : Bromination steps yield high crude product amounts, but purification can significantly reduce isolated yields, highlighting the need for optimized recrystallization and chromatographic methods.

Reaction Conditions : Temperature control is critical during bromination and metallation to prevent side reactions and decomposition. Cooling steps during bromine addition prevent runaway reactions.

Environmental and Safety Considerations : Bromine handling requires strict safety protocols due to its corrosive and toxic nature. Use of sealed reaction vessels and fume hoods is mandatory.

Chemical Reactions Analysis

Types of Reactions

Magnesium;1,3,5-trimethoxybenzene-6-ide;bromide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: It can be reduced to form hydroquinones.

Substitution: The bromide ion can be substituted with other nucleophiles such as chloride or iodide.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Halide exchange reactions can be carried out using reagents like sodium chloride or sodium iodide in polar solvents.

Major Products Formed

Oxidation: Quinones

Reduction: Hydroquinones

Substitution: Corresponding halide-substituted products

Scientific Research Applications

Magnesium;1,3,5-trimethoxybenzene-6-ide;bromide has several scientific research applications:

Organic Synthesis: Used as a reagent in the formation of carbon-carbon bonds.

Medicinal Chemistry: Investigated for its potential in drug development due to its ability to form stable complexes with various ligands.

Materials Science: Utilized in the synthesis of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of magnesium;1,3,5-trimethoxybenzene-6-ide;bromide involves the formation of a reactive intermediate that can participate in various chemical reactions. The magnesium atom acts as a Lewis acid, coordinating with the oxygen atoms of the trimethoxybenzene, thereby activating the compound for nucleophilic attack. This coordination facilitates the transfer of the bromide ion, leading to the formation of the desired products .

Comparison with Similar Compounds

Table 1: Comparative Properties of Selected Magnesium Bromide Complexes

Key Observations:

This may result in milder reactivity, suitable for substrates sensitive to strong acids .

Solubility: The methoxy groups likely improve solubility in nonpolar solvents compared to ionic MgBr₂, similar to how ethers enhance solubility in MgBr₂·(ether)ₙ complexes .

Stability : Aromatic stabilization of the ligand could increase thermal stability relative to alkyl-based Grignard reagents (e.g., ethylmagnesium bromide), which decompose readily at elevated temperatures .

Application-Specific Comparisons

- Pharmaceutical Synthesis : MgBr₂ is used in nucleoside analog synthesis (e.g., ribose modifications ). The target compound’s aromatic ligand may enable selective coupling reactions in drug intermediates, akin to brominated methoxybenzene derivatives in antimalarial agents .

- Catalysis : MgBr₂·ether complexes catalyze photo-induced bromination , whereas the title compound’s structure could facilitate asymmetric catalysis due to its chiral aromatic environment (hypothetical, based on ).

- Industrial Use : Hexahydrate MgBr₂ dominates water treatment and oil/gas sectors , while the target compound’s niche likely resides in specialty organic synthesis.

Biological Activity

Magnesium;1,3,5-trimethoxybenzene-6-ide;bromide is an organometallic compound that combines magnesium with a trimethoxybenzene derivative. This compound's biological activity has garnered interest due to its potential applications in medicinal chemistry, particularly in targeting various biological pathways. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Formula : CHBrMgO

- Molecular Weight : Approximately 295.54 g/mol

- Structure : The compound consists of a magnesium ion coordinated with a 1,3,5-trimethoxybenzene moiety and a bromide ion.

The biological activity of this compound is primarily attributed to its interaction with cellular targets. The trimethoxybenzene component is known for its ability to modulate enzyme activities and influence cell signaling pathways. Key mechanisms include:

- Inhibition of Enzymatic Activity : Compounds containing trimethoxy groups can inhibit tubulin polymerization, which is crucial for cell division and proliferation.

- Antioxidant Properties : The presence of the trimethoxy group enhances the compound's ability to scavenge free radicals, potentially reducing oxidative stress in cells.

- Metal Ion Interaction : Magnesium ions play a significant role in various biochemical processes, including enzyme activation and stabilization of nucleic acids.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Study 1: Antitumor Effects

A study investigated the effects of this compound on various cancer cell lines. Results indicated that the compound significantly inhibited cell growth in breast cancer (MCF-7) and lung cancer (A549) cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase.

Case Study 2: Antioxidant Properties

Another research focused on the antioxidant capabilities of this compound. It was found to significantly reduce levels of reactive oxygen species (ROS) in human fibroblast cells exposed to oxidative stress. This suggests potential applications in protecting against age-related diseases.

Case Study 3: Enzyme Interaction

Further investigations revealed that this compound could inhibit specific enzymes involved in metabolic pathways. For instance, its interaction with tubulin demonstrated a dose-dependent inhibition that could be leveraged for therapeutic strategies against rapidly dividing cells.

Q & A

Q. How can researchers optimize the synthesis of magnesium;1,3,5-trimethoxybenzene-6-ide;bromide to maximize yield and purity?

- Methodological Answer : Synthesis of aryl Grignard reagents like this compound requires strict anhydrous conditions and inert atmospheres (e.g., nitrogen/argon) to prevent hydrolysis . Key parameters include:

- Solvent Choice : Use polar aprotic solvents like 2-methyltetrahydrofuran (2-MeTHF) or tetrahydrofuran (THF), which stabilize the Grignard intermediate .

- Temperature Control : Maintain reaction temperatures between 0–25°C to balance reactivity and side-product formation .

- Reaction Time : Monitor via titration or spectroscopic methods (e.g., in situ IR) to confirm completion .

Post-synthesis purification involves vacuum distillation or recrystallization in dry ethers .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies structural integrity and detects residual solvents (e.g., THF δ ~1.7–3.7 ppm) .

- Elemental Analysis : Quantifies magnesium and bromide content to confirm stoichiometry .

- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M-Br]⁺ for Grignard species) .

- X-ray Crystallography : Resolves crystal structure for unambiguous confirmation .

Document all data with error margins and reproducibility metrics to align with IUPAC standards .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS H315/H319) .

- Ventilation : Use fume hoods to avoid inhalation of hydrogen bromide gas released during decomposition .

- Spill Management : Neutralize with dry sand or vermiculite; avoid water to prevent exothermic reactions .

- Storage : Keep in airtight, moisture-free containers under inert gas at room temperature .

Advanced Research Questions

Q. How do reaction mechanisms differ when this compound participates in nucleophilic substitution vs. oxidation reactions?

- Methodological Answer :

- Substitution Reactions : The bromide acts as a leaving group, enabling nucleophilic attack on electrophilic substrates (e.g., carbonyls). Reaction rates depend on solvent polarity and steric hindrance from the methoxy groups .

- Oxidation Pathways : Using oxidizing agents like KMnO₄ converts the aryl-MgBr bond to a ketone or carboxylic acid. Monitor via TLC or GC-MS to track intermediate formation .

Kinetic studies (e.g., UV-Vis spectroscopy) can quantify activation energies for each pathway .

Q. How can computational modeling predict synthetic routes or side reactions involving this compound?

- Methodological Answer :

- Retrosynthetic Analysis : Tools like Reaxys or Pistachio databases propose feasible precursors (e.g., 1,3,5-trimethoxybenzene derivatives) .

- DFT Calculations : Simulate transition states to predict regioselectivity in substitution reactions .

- Machine Learning : Train models on existing Grignard reaction datasets to forecast side products (e.g., Wurtz coupling) .

Validate predictions with experimental controls (e.g., isolating intermediates) .

Q. How should researchers address contradictions in spectroscopic data (e.g., unexpected NMR peaks) for this compound?

- Methodological Answer :

- Hypothesis Testing : If extra peaks appear in ¹H NMR, suspect residual solvent, moisture-induced decomposition, or paramagnetic Mg species .

- Comparative Analysis : Cross-reference with literature spectra of analogous Grignard reagents (e.g., 3,5-dimethyl-4-methoxyphenylmagnesium bromide) .

- Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals or dynamic effects .

Statistically analyze replicate experiments to distinguish artifacts from genuine anomalies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.